Hydroxy(3-methylphenyl)acetyl chloride

Description

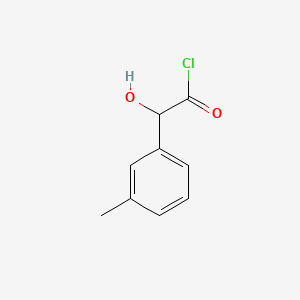

Hydroxy(3-methylphenyl)acetyl chloride (C₉H₉ClO₂; molecular weight: 184.62 g/mol) is an acyl chloride derivative featuring a 3-methylphenyl group and a hydroxyl substituent. Acyl chlorides are highly reactive intermediates in organic synthesis, primarily used for introducing acyl groups into target molecules. The presence of the 3-methylphenyl group introduces steric and electronic effects, while the hydroxyl group may influence solubility and hydrogen-bonding interactions. This compound is likely synthesized via the reaction of hydroxy(3-methylphenyl)acetic acid with thionyl chloride (SOCl₂), analogous to standard acyl chloride preparations .

Properties

CAS No. |

144916-98-3 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.619 |

IUPAC Name |

2-hydroxy-2-(3-methylphenyl)acetyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3 |

InChI Key |

MOCRMULEQZBLBI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(C(=O)Cl)O |

Synonyms |

Benzeneacetyl chloride, alpha-hydroxy-3-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The reactivity and physical properties of acyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physical Properties

Key Observations:

- This compound : The hydroxyl group (-OH) is electron-donating via resonance, reducing the electrophilicity of the carbonyl carbon compared to acetyl chloride. However, steric hindrance from the 3-methylphenyl group may further moderate reactivity.

- Acetyl chloride : Lacking substituents, it exhibits high reactivity and volatility, making it a benchmark for acyl chloride reactivity .

- (3-Chloro-4-fluorophenoxy)acetyl chloride: Electron-withdrawing Cl and F substituents enhance electrophilicity, increasing reactivity toward nucleophiles .

- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride: The dimethylamino group, in its protonated form, renders the compound a salt, significantly reducing its utility as an acylating agent .

Reactivity Trends :

- Nucleophilic Acylation: Acetyl chloride reacts vigorously with alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively . this compound is expected to show slower reaction kinetics due to steric and electronic effects. (3-Chloro-4-fluorophenoxy)acetyl chloride’s electron-withdrawing substituents accelerate reactions with nucleophiles, making it suitable for high-yield acylations .

Key Notes:

- Acetyl chloride’s high flammability (NFPA Fire Hazard: 3) necessitates stringent storage conditions .

Q & A

Q. What are the optimal synthetic routes for Hydroxy(3-methylphenyl)acetyl chloride in academic research?

this compound can be synthesized via Friedel-Crafts acylation using 3-methylphenol and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent hydrolysis of the acyl chloride . Alternative routes may involve chlorination of the corresponding hydroxy(3-methylphenyl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to maximize yield and purity, with inert atmospheres (N₂/Ar) critical to avoid side reactions .

Q. What safety protocols are essential for handling this compound in the laboratory?

The compound is corrosive and a respiratory irritant. Key safety measures include:

- Personal Protective Equipment (PPE): Butyl rubber gloves (0.3 mm thickness, tested via EN374), chemical-resistant lab coats, and sealed goggles .

- Engineering Controls: Use fume hoods with ≥0.5 m/s face velocity to limit vapor exposure .

- First Aid: Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation .

Avoid water contact to prevent violent hydrolysis, and store at 2–8°C under inert gas .

Q. How can this compound be characterized analytically?

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and acyl chloride functionality.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography: For structural elucidation (e.g., SHELX programs for refinement) .

- FT-IR: Peaks at ~1800 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups .

Advanced Research Questions

Q. What reaction mechanisms govern the acylation of aromatic systems using this compound?

The compound acts as an electrophilic acylating agent in Friedel-Crafts reactions. The mechanism involves:

Lewis Acid Activation: AlCl₃ coordinates to the acyl chloride, generating an acylium ion (R-C⁺=O).

Electrophilic Attack: The acylium ion reacts with the aromatic ring (e.g., toluene derivatives), forming a σ-complex intermediate.

Deprotonation: Regeneration of the aromatic system yields the acylated product .

Competing pathways (e.g., hydrolysis or nucleophilic substitution) must be suppressed via rigorous anhydrous conditions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can model:

- Electrophilicity Parameters: Fukui indices to predict reactive sites.

- Transition States: For acylation or hydrolysis pathways.

- Solvent Effects: COSMO-RS models to simulate reaction environments.

Validate predictions experimentally using kinetic studies (e.g., monitoring by HPLC) .

Q. What strategies resolve contradictions in reported cytotoxicity data for derivatives of this compound?

Discrepancies in IC₅₀ values may arise from:

- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7).

- Purity Issues: Use HPLC (≥95% purity) and control hydrolyzed byproducts (e.g., hydroxy(3-methylphenyl)acetic acid) .

- Structural Modifications: Compare analogues (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .

Q. How does this compound participate in multicomponent reactions (MCRs) for drug discovery?

The compound serves as an acylating agent in Ugi or Passerini reactions to generate peptidomimetics or heterocycles. Example workflow:

Reaction Setup: Combine with amines, aldehydes, and isonitriles in dichloromethane.

Catalysis: Use Sc(OTf)₃ for accelerated kinetics.

Product Isolation: Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What advanced techniques validate the stability of this compound under varying storage conditions?

- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks and monitor degradation by GC-MS.

- Karl Fischer Titration: Quantify water content (<0.1% w/w) to prevent hydrolysis.

- DSC/TGA: Analyze thermal decomposition profiles .

Methodological Guidance

Q. How can researchers optimize reaction yields in acylation reactions using this compound?

- Catalyst Screening: Test AlCl₃, FeCl₃, or Bi(OTf)₃ for enhanced electrophilicity.

- Solvent Selection: Use CH₂Cl₂ or nitrobenzene (polar aprotic) to stabilize intermediates.

- Stoichiometry: Maintain a 1:1.2 molar ratio (acyl chloride:aromatic substrate) to minimize side products .

Q. What purification methods are effective for isolating this compound?

- Distillation: Short-path distillation under reduced pressure (bp ~120–140°C at 10 mmHg).

- Recrystallization: Use hexane/EtOAc (3:1) at –20°C.

- Chromatography: Silica gel columns with toluene as eluent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.